molecular formula C31H20N2O5S B13758585 1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 2481-91-6

1-((2-Hydroxynaphthyl)methyl)-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B13758585
CAS No.: 2481-91-6
M. Wt: 532.6 g/mol
InChI Key: YBCLDJLXKASHPJ-UHFFFAOYSA-N
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Description

1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings, hydroxyl groups, and a diazo functional group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl derivatives, followed by the introduction of the diazo group. Common synthetic routes include:

    Step 1: Synthesis of 2-hydroxynaphthylmethyl derivative through Friedel-Crafts alkylation.

    Step 2: Coupling of the 2-hydroxynaphthylmethyl derivative with 2-naphthylamine.

    Step 3: Introduction of the diazo group via diazotization reaction using sodium nitrite and hydrochloric acid.

    Step 4: Sulfonation of the resulting compound to obtain the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The diazo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

    Major Products: Quinones, amines, and substituted aromatic compounds.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxynaphthyl)methyl]-2-naphthyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing molecular pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 1-Naphthalenesulfonic acid derivatives
  • 2-Naphthylamine derivatives
  • Diazonaphthalene compounds

Properties

CAS No.

2481-91-6

Molecular Formula

C31H20N2O5S

Molecular Weight

532.6 g/mol

IUPAC Name

2-diazonio-5-[1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-yl]oxysulfonylnaphthalen-1-olate

InChI

InChI=1S/C31H20N2O5S/c32-33-27-15-14-23-24(31(27)35)10-5-11-30(23)39(36,37)38-29-17-13-20-7-2-4-9-22(20)26(29)18-25-21-8-3-1-6-19(21)12-16-28(25)34/h1-17H,18H2,(H-,34,35)

InChI Key

YBCLDJLXKASHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)O

Origin of Product

United States

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